molecular formula C6H6INO B045077 2-Amino-3-iodophenol CAS No. 443921-86-6

2-Amino-3-iodophenol

Cat. No.: B045077
CAS No.: 443921-86-6
M. Wt: 235.02 g/mol
InChI Key: VMFLCURUMAEIAO-UHFFFAOYSA-N
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Description

2-Amino-3-iodo-phenol is an organic compound with the molecular formula C6H6INO It is a derivative of phenol, where an amino group and an iodine atom are substituted at the 2nd and 3rd positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-iodo-phenol typically involves the iodination of 2-Aminophenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring of 2-Aminophenol in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-iodo-phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The iodine atom can be reduced to form 2-Amino-3-hydroxyphenyl.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium azide or thiourea can be used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of 2-Amino-3-hydroxyphenyl.

    Substitution: Formation of various substituted phenols depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
2-Amino-3-iodophenol has been studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antifungal activity against various strains, such as Aspergillus niger and Fusarium oxysporum. The mechanism of action is believed to involve the chelation of metal ions, enhancing the bioactivity of the compounds formed with metal complexes .

Thyroid Hormone Receptor Modulation
The compound has also been investigated for its ability to bind to thyroid hormone receptors. Studies suggest that the presence of the amino and phenolic groups is crucial for receptor affinity, making it a potential candidate for drug development targeting thyroid-related disorders .

Organic Synthesis

Synthesis of Complex Molecules
this compound serves as a key intermediate in the synthesis of various organic compounds. It has been utilized in reactions such as the Diels-Alder cycloaddition and other name reactions that are fundamental in constructing complex alkaloids and other biologically active molecules .

Reaction TypeDescriptionReference
Diels-AlderUsed to synthesize substituted cyclohexene systems
Clemmensen ReductionConverts carbonyl groups to methylene groups
Wolff-Kishner ReductionReduces carbonyls under basic conditions

Material Science

Development of Nanoparticles
Recent studies have explored the use of this compound in the synthesis of organometallic nanoparticles. These nanoparticles have shown promise in various applications, including catalysis and drug delivery systems. The size of synthesized nanoparticles typically ranges from 52 to 60 nm, which is optimal for biological applications due to their enhanced surface area and reactivity .

Case Study 1: Antifungal Activity Evaluation

In a study assessing the antifungal properties of metal complexes derived from this compound, various complexes were tested against fungal strains. The results indicated that certain metal complexes exhibited enhanced antifungal activity compared to the uncomplexed ligand, affirming the importance of metal coordination in biological activity enhancement .

Case Study 2: Thyroid Hormone Receptor Binding

A series of derivatives based on this compound were synthesized and evaluated for their binding affinity to thyroid hormone receptors. The findings revealed that modifications to the phenolic structure significantly influenced receptor interaction, highlighting the compound's potential in designing selective thyroid modulators .

Comparison with Similar Compounds

    2-Aminophenol: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    3-Amino-2-naphthol: Contains a naphthol group instead of a phenol group, leading to different chemical properties.

    4-Chloro-2-iodoaniline: Contains a chlorine atom instead of an amino group, resulting in different reactivity patterns.

Uniqueness: 2-Amino-3-iodo-phenol is unique due to the presence of both an amino group and an iodine atom on the phenol ring, which imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Biological Activity

2-Amino-3-iodophenol is a halogenated phenolic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of an amino group and an iodine atom on the phenolic ring suggests that this compound may interact with various biological targets, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C6_6H6_6INO. Its structure includes:

  • An amino group (-NH2_2)
  • An iodine atom attached to the aromatic ring
  • A hydroxyl group (-OH)

This arrangement allows for unique chemical reactivity and interaction capabilities with biomolecules, particularly through hydrogen bonding and electrophilic interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, research indicates that iodophenol derivatives exhibit superior antibacterial activity against resistant strains of bacteria such as Acinetobacter baumannii and Staphylococcus aureus. Specifically, compounds with iodophenol substituents demonstrated minimal inhibitory concentrations (MIC) lower than those of standard antibiotics like vancomycin and erythromycin, indicating potent antibacterial effects .

CompoundMIC (μg/mL) against A. baumanniiMIC (μg/mL) against S. aureus
This compound< 2< 8
Vancomycin> 1024> 128

The mechanism behind this "iodophenol effect" remains to be fully elucidated, but it is hypothesized that the iodine may be liberated during interactions with bacterial enzymes, enhancing the compound's efficacy .

Antitumor Activity

In addition to its antibacterial properties, this compound has been investigated for antitumor activity . Studies have shown that derivatives of iodophenol can inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells. This inhibition leads to cytotoxic effects on tumor cells, making these compounds potential candidates for cancer therapy .

Case Studies

  • Antibacterial Efficacy Study : A recent study evaluated various iodophenol derivatives against Gram-positive and Gram-negative bacteria. The results indicated that ortho-substituted iodophenols, including this compound, exhibited enhanced antibacterial activity compared to their meta and para counterparts .
  • Antitumor Mechanism Investigation : Another study focused on the interaction of iodophenol derivatives with topoisomerase II in colon cancer cell lines. It was found that these compounds could effectively inhibit the enzyme's activity, leading to reduced cell viability in vitro .

Synthesis and Structural Variants

The synthesis of this compound typically involves multi-step reactions starting from simpler phenolic derivatives. Variations in the synthesis process can yield different structural analogs, which may exhibit varying biological activities based on the position of halogen substituents .

Compound VariantBiological Activity
2-Amino-4-bromophenolModerate antibacterial activity
2-Amino-6-chloro-3-iodophenolEnhanced anticancer properties

Properties

IUPAC Name

2-amino-3-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFLCURUMAEIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641067
Record name 2-Amino-3-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443921-86-6
Record name 2-Amino-3-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-iodo-phenol
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